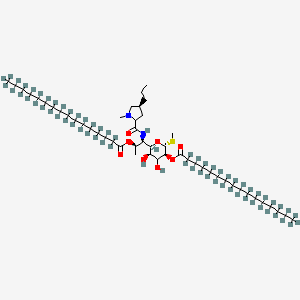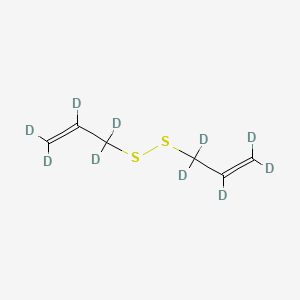
Diallyl Disulphide-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diallyl Disulphide-d10 is a deuterated form of diallyl disulphide, an organosulfur compound derived from garlic and other plants in the genus Allium . This compound is known for its distinctive garlic odor and is a significant component of garlic oil. It is used in various scientific research applications due to its unique properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diallyl disulphide can be synthesized through the reaction of sodium disulfide with allyl bromide or allyl chloride at temperatures of 40–60°C in an inert gas atmosphere . Sodium disulfide is generated in situ by reacting sodium sulfide with sulfur. This reaction is exothermic and has a theoretical efficiency of 88% .
Industrial Production Methods
On an industrial scale, diallyl disulphide is produced using the same method as described above. The process involves the reaction of sodium disulfide with allyl bromide or allyl chloride, ensuring the reaction is carried out in an inert gas atmosphere to prevent unwanted side reactions .
Análisis De Reacciones Químicas
Types of Reactions
Diallyl disulphide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to allicin in the presence of peracetic acid or hydrogen peroxide.
Reduction: It can be reduced to form other sulfur-containing compounds.
Substitution: It can participate in substitution reactions to form different organosulfur compounds.
Common Reagents and Conditions
Oxidation: Peracetic acid or hydrogen peroxide are commonly used oxidizing agents.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Various halogenated compounds can be used as reagents for substitution reactions.
Major Products Formed
Oxidation: Allicin and other sulfur-containing compounds.
Reduction: Various reduced sulfur compounds.
Substitution: Different organosulfur compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Diallyl disulphide-d10 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Mecanismo De Acción
The mechanism of action of diallyl disulphide involves several pathways:
Inducing Apoptosis: It induces apoptosis in cancer cells by activating metabolizing enzymes that detoxify carcinogens and inhibiting the production of reactive oxygen species.
Regulating Cell Cycle: It regulates the cell cycle by causing cell cycle arrest and suppressing DNA adduct formation.
Modulating Immune Response: It modulates the immune response by affecting various signaling pathways and cytokine production.
Comparación Con Compuestos Similares
Similar Compounds
Diallyl Trisulfide: Another organosulfur compound found in garlic with similar biological activities.
Diallyl Sulfide: A related compound with fewer sulfur atoms, also derived from garlic.
Dipropyl Disulfide: A similar compound with propyl groups instead of allyl groups.
Uniqueness
Diallyl disulphide-d10 is unique due to its deuterated form, which makes it useful in various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. Its strong garlic odor and biological activities also make it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C6H10S2 |
|---|---|
Peso molecular |
156.3 g/mol |
Nombre IUPAC |
1,1,2,3,3-pentadeuterio-3-(1,1,2,3,3-pentadeuterioprop-2-enyldisulfanyl)prop-1-ene |
InChI |
InChI=1S/C6H10S2/c1-3-5-7-8-6-4-2/h3-4H,1-2,5-6H2/i1D2,2D2,3D,4D,5D2,6D2 |
Clave InChI |
PFRGXCVKLLPLIP-URTNXKOFSA-N |
SMILES isomérico |
[2H]C(=C([2H])C([2H])([2H])SSC([2H])([2H])C(=C([2H])[2H])[2H])[2H] |
SMILES canónico |
C=CCSSCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


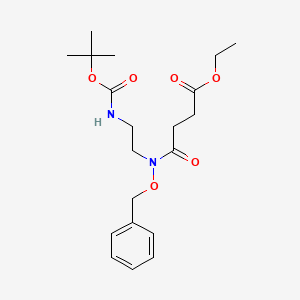
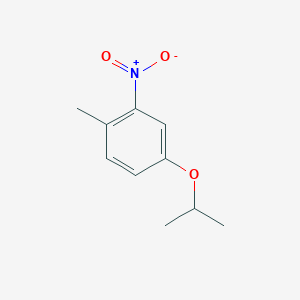

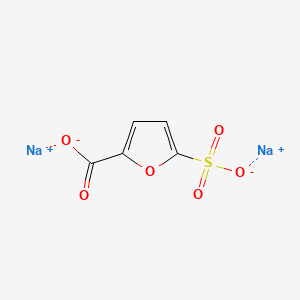
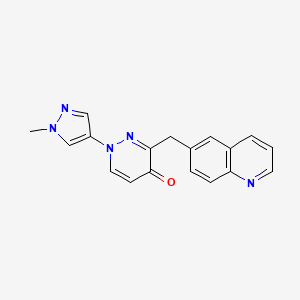
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]hexanamide](/img/structure/B13846526.png)

![(4S)-2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13846532.png)
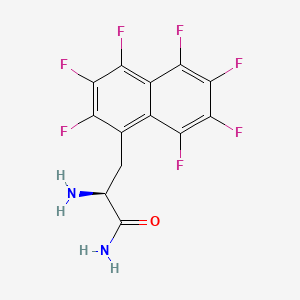
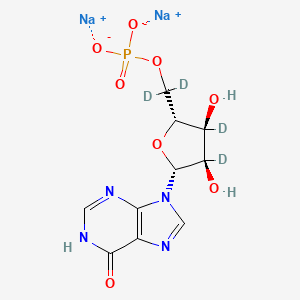
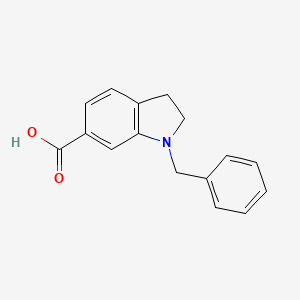
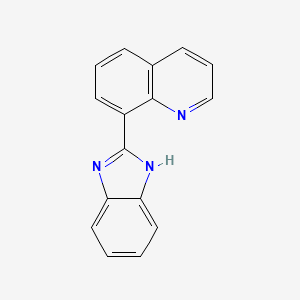
![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;(2R)-2-hydroxy-2-phenylacetic acid](/img/structure/B13846562.png)
